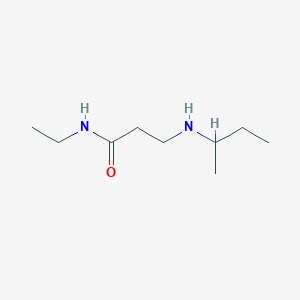
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Übersicht
Beschreibung
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, commonly known as Dihydro-1,4-benzodioxin, is a chemical compound with a wide array of applications. It is a cyclic compound with a molecular formula of C7H8O2 and is a white crystalline powder. Dihydro-1,4-benzodioxin is a versatile chemical that has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a biocatalyst, and as a therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
Dihydro-1,4-benzodioxin is a versatile chemical that has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a biocatalyst, and as a therapeutic agent. Dihydro-1,4-benzodioxin has also been used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. Additionally, it has been used in the synthesis of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of Dihydro-1,4-benzodioxin is not yet fully understood. However, it is known that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 and NAD(P)H quinone oxidoreductase, which are involved in the metabolism of drugs and other compounds. Additionally, Dihydro-1,4-benzodioxin has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dihydro-1,4-benzodioxin are not yet fully understood. However, the compound has been shown to have anti-inflammatory and anti-cancer activities in animal models. Additionally, Dihydro-1,4-benzodioxin has been shown to have neuroprotective and cardioprotective effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Dihydro-1,4-benzodioxin in laboratory experiments has several advantages. It is a relatively stable compound, with a low toxicity and a wide range of applications. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. Dihydro-1,4-benzodioxin is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, its effects on humans are not well-studied, so caution should be taken when using the compound in experiments involving humans.
Zukünftige Richtungen
The potential applications of Dihydro-1,4-benzodioxin are numerous, and there are many possible future directions for research. Some potential future directions include further exploration of the compound’s mechanism of action and its effects on humans, as well as its potential use as an antimicrobial agent, an antioxidant, and a therapeutic agent. Additionally, further research could be conducted into its potential use as a biocatalyst, and its potential applications in the synthesis of pharmaceuticals and other materials.
Eigenschaften
IUPAC Name |
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7,11H,4-5H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYTYSANYGEBEZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine](/img/structure/B1389103.png)


![[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389107.png)
![N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine](/img/structure/B1389109.png)




